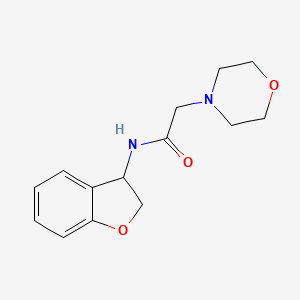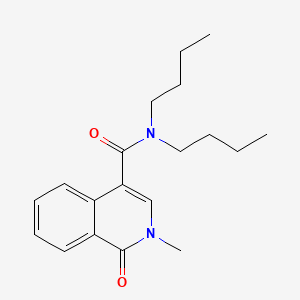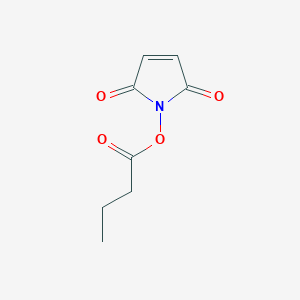![molecular formula C36H51FP2 B12891667 (6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is a complex organophosphorus compound It features a biphenyl core substituted with a fluorine atom and two dicyclohexylphosphine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Attachment of Dicyclohexylphosphine Groups: The final step involves the reaction of the fluorinated biphenyl with dicyclohexylphosphine in the presence of a base like sodium hydride to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
(6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Coordination: The phosphine groups can coordinate with transition metals to form metal complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild temperature.
Substitution: Nucleophiles such as amines or thiols, elevated temperature.
Coordination: Transition metal salts, room temperature.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives.
Coordination: Metal-phosphine complexes.
科学的研究の応用
(6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) has several applications in scientific research:
Catalysis: It can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Potential use in drug design due to its ability to form stable complexes with metal ions, which can be crucial in metallodrug development.
作用機序
The mechanism of action of (6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) largely depends on its role as a ligand. It coordinates with metal centers, altering their electronic properties and facilitating various catalytic processes. The biphenyl core provides a rigid framework, while the dicyclohexylphosphine groups offer steric protection and electronic modulation.
類似化合物との比較
Similar Compounds
- (6-Chloro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine)
- (6-Methyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine)
- (6-Methoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine)
Uniqueness
The presence of the fluorine atom in (6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) imparts unique electronic properties compared to its analogs. Fluorine’s high electronegativity can influence the reactivity and stability of the compound, making it distinct in its applications and behavior in chemical reactions.
特性
分子式 |
C36H51FP2 |
|---|---|
分子量 |
564.7 g/mol |
IUPAC名 |
dicyclohexyl-[2-(2-dicyclohexylphosphanyl-6-fluorophenyl)phenyl]phosphane |
InChI |
InChI=1S/C36H51FP2/c37-33-25-15-27-35(39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)36(33)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29/h13-15,24-31H,1-12,16-23H2 |
InChIキー |
NVUQJAZYSVMIBU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
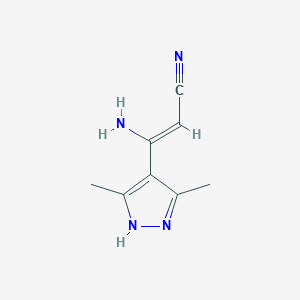
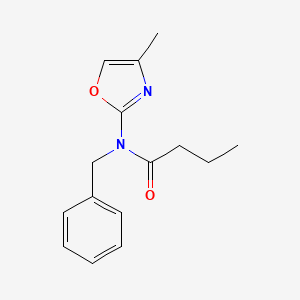

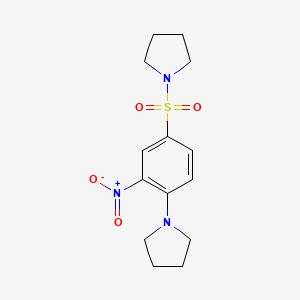
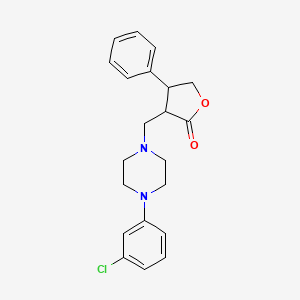
![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)

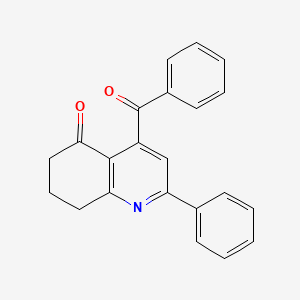
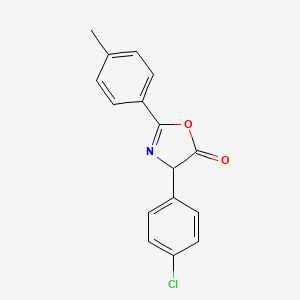
![Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)
